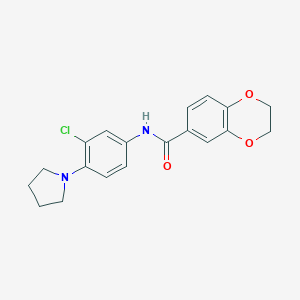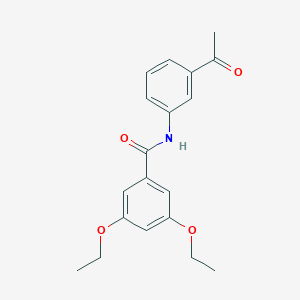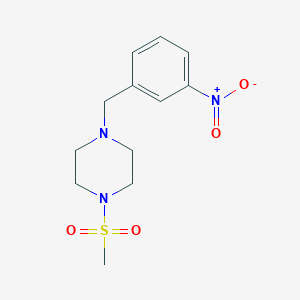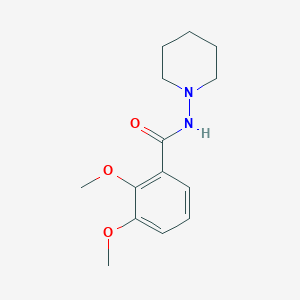![molecular formula C18H12N2OS2 B246136 N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCP is a member of the benzothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have potential applications as a fluorescent probe for the detection of metal ions in biological samples.
实验室实验的优点和局限性
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has a variety of biological activities, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments. For example, the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, which could help to identify new potential applications for the compound. Additionally, research could focus on developing new derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide with improved biological activities. Finally, research could focus on developing new applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, such as in the treatment of other diseases or as a diagnostic tool in the detection of metal ions in biological samples.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as potential applications as a fluorescent probe for the detection of metal ions in biological samples. While there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments, there are many potential future directions for research involving this compound.
合成方法
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophene with 2-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a reducing agent to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
分子式 |
C18H12N2OS2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
InChI 键 |
COSZGRSDPBELFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)

![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)

![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)

